BenchChemオンラインストアへようこそ!

Bantag-1

BRS-3 GPCR Selectivity

Bantag-1 delivers >10,000-fold selectivity for BRS-3 over GRPR/NMBR, eliminating cross-reactivity inherent to generic bombesin ligands. With 1.3 nM affinity and validated in vivo obesity phenotype, it ensures unambiguous BRS-3 pharmacology in mixed receptor systems. Radiolabeled [125I]-Bantag-1 (2200 Ci/mmol) enables direct receptor quantification. Choose Bantag-1 for definitive BRS-3 research—no compromises.

Molecular Formula C49H82N8O7+2
Molecular Weight 895.2 g/mol
Cat. No. B10774355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBantag-1
Molecular FormulaC49H82N8O7+2
Molecular Weight895.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)CC(C(CC2CCCCC2)NC(C(CC3=C[NH+]=CN3)N(C)C(=O)C(CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O
InChIInChI=1S/C49H80N8O7/c1-33(2)23-40(45(60)51-29-36-21-16-22-37(24-36)31-57(7,8)9)53-44(59)28-43(58)39(25-34-17-12-10-13-18-34)54-46(61)42(27-38-30-50-32-52-38)56(6)47(62)41(26-35-19-14-11-15-20-35)55-48(63)64-49(3,4)5/h11,14,19,21,24,30,32-34,39-43,46,54,58,61H,10,12-13,15-18,20,22-23,25-29,31H2,1-9H3,(H3-,50,51,52,53,55,59,60,63)/p+2/t39-,40-,41-,42-,43-,46?/m0/s1
InChIKeyDAWSYEXBFLQUER-SLMIJXFKSA-P
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bantag-1: A Highly Selective Peptide Antagonist for Bombesin Receptor Subtype-3 (BRS-3) in GPCR Research


Bantag-1 is a synthetic peptide antagonist targeting the orphan G-protein-coupled receptor Bombesin receptor subtype-3 (BRS-3, also designated BB3 receptor), a member of the mammalian bombesin receptor family [1]. It is characterized by high binding affinity (1.3 nM) and exceptional selectivity (>10,000-fold) for BRS-3 over the related gastrin-releasing peptide receptor (GRPR/BB2) and neuromedin B receptor (NMBR/BB1), making it a critical tool for dissecting BRS-3-specific signaling pathways without cross-reactivity to other bombesin family receptors [2]. Unlike natural bombesin-related peptides, which exhibit low affinity for BRS-3, Bantag-1 enables direct and specific interrogation of BRS-3 pharmacology in vitro and in vivo [3].

Why Generic BRS-3 Ligands Cannot Substitute for Bantag-1: The Critical Role of Unmatched Selectivity and Molecular Recognition


Substituting Bantag-1 with other BRS-3 ligands or pan-bombesin receptor agonists introduces significant experimental ambiguity and compromises data integrity. Natural bombesin-related peptides such as gastrin-releasing peptide (GRP) and neuromedin B (NMB) exhibit low affinity for BRS-3 (IC50 >10 μM), failing to provide specific BRS-3 engagement [1]. Even within the class of BRS-3 ligands, critical differences in selectivity and signaling bias exist. For instance, the nonpeptide agonist MK-5046, while also selective for BRS-3, differs markedly from Bantag-1 in receptor coupling and downstream signaling cascade activation [2]. Most critically, the exceptional >10,000-fold selectivity of Bantag-1 for BRS-3 over GRPR and NMBR is not uniformly shared by other BRS-3 ligands, whose cross-reactivity can confound interpretation in systems co-expressing multiple bombesin receptor subtypes [3]. Generic substitution therefore risks off-target effects, misinterpretation of BRS-3-specific pharmacology, and irreproducible results in functional assays and in vivo models.

Quantitative Differentiation of Bantag-1: Head-to-Head Selectivity, Binding Affinity, and Molecular Determinants vs. Comparators


Bantag-1 Exhibits >10,000-Fold Selectivity for hBRS-3 Over GRPR and NMBR

Bantag-1 demonstrates exceptional selectivity for the human bombesin receptor subtype-3 (hBRS-3) over the closely related gastrin-releasing peptide receptor (GRPR) and neuromedin B receptor (NMBR). In direct radioligand binding assays using ¹²⁵I-Bantag-1, the compound exhibited >10,000-fold selectivity for hBRS-3, with negligible binding to GRPR or NMBR at concentrations up to 10 μM [1]. This selectivity is quantified as an IC50 of >10,000 nM for GRPR and NMBR, contrasting sharply with the 1.3 nM affinity for hBRS-3 . In contrast, the pan-bombesin receptor agonist peptide #1 shows only 2- to 5-fold selectivity between these receptors [2].

BRS-3 GPCR Selectivity Bombesin Receptor

High-Affinity Binding of Bantag-1 to hBRS-3 (1.3 nM) Enables Direct Radioligand Development

Bantag-1 binds to hBRS-3 with a high affinity of 1.3 nM, as determined by radioligand binding assays using ¹²⁵I-Bantag-1 [1]. This affinity is comparable to that of the universal peptide agonist #1 (2 nM) but is achieved with >10,000-fold selectivity, a combination not found in other BRS-3 ligands. The high affinity and specificity of Bantag-1 have enabled its successful radiolabeling to high specific activity (2200 Ci/mmol), creating a direct radioligand for BRS-3 [2]. In contrast, the nonpeptide agonist MK-5046 exhibits a Ki of 37 nM for the high-affinity site and a Ki of 0.08 nM for a low-affinity site, with Hill coefficients deviating from unity, indicating complex binding behavior that complicates direct radioligand applications [3].

BRS-3 Radioligand Binding Affinity GPCR

Functional Antagonism: Bantag-1 Blocks BRS-3-Mediated Signaling with High Potency

In functional assays measuring phospholipase C (PLC) activation, Bantag-1 acts as a potent antagonist of hBRS-3, inhibiting agonist-induced signaling with an IC50 of 10 μM [1]. While this IC50 is higher than its binding affinity (1.3 nM), it reflects the functional antagonism of BRS-3-mediated responses. In contrast, MK-5046 acts as a full agonist with an EC50 of 0.02 nM, and peptide #1 acts as an agonist with an EC50 of 6 nM [2]. This functional profile positions Bantag-1 as a critical tool for blocking endogenous BRS-3 signaling, whereas MK-5046 and peptide #1 are used for receptor activation. Notably, natural ligands GRP and NMB fail to activate BRS-3 at concentrations up to 10 μM, underscoring the orphan nature of the receptor [3].

BRS-3 Antagonist Phospholipase C Functional Assay

Molecular Basis of Bantag-1 Selectivity: Key Residues in Extracellular Loop 1 (EC1) and TM3

Chimeric receptor studies and site-directed mutagenesis have identified the molecular determinants of Bantag-1's high affinity and selectivity. Substitution of the first extracellular loop (EC1) of BB2 receptor with that of BB3 receptor conferred Bantag-1 affinity, while the reverse substitution in BB3 receptor abolished it [1]. Specifically, the His107 residue in EC1 of BB3 receptor is critical: the H107K mutation reduced Bantag-1 affinity by 60-fold, and the triple mutation H107K/E11D/G112R reduced affinity by 500-fold [2]. Additionally, the R127Q mutation in transmembrane domain 3 (TM3) decreased affinity by 400-fold [3]. These structural insights are unique to Bantag-1 and provide a molecular explanation for its >10,000-fold selectivity, a feature not mapped for other BRS-3 ligands such as MK-5046 or peptide #1.

BRS-3 Structure-Activity Relationship Selectivity Molecular Pharmacology

In Vivo Phenotype: Bantag-1 Increases Food Intake and Produces Obesity in Mice

Central or peripheral administration of Bantag-1 in mice leads to a significant increase in food intake and the development of an obesity phenotype, consistent with the metabolic syndrome observed in BRS-3 knockout mice [1]. This in vivo effect is a direct consequence of BRS-3 antagonism and distinguishes Bantag-1 from BRS-3 agonists, which typically suppress food intake and reduce body weight [2]. For instance, MK-5046 has been shown to increase energy expenditure and reduce food intake in preclinical models [3]. The ability of Bantag-1 to recapitulate the knockout phenotype pharmacologically validates its utility as an in vivo probe for studying BRS-3's role in energy homeostasis.

BRS-3 Obesity Energy Homeostasis In Vivo Pharmacology

Chemical Identity and Purity: Bantag-1 Trifluoroacetate Salt for Consistent Assay Performance

Bantag-1 is commercially available as the trifluoroacetate salt (Boc-Phe-His-4-amino-5-cyclohexyl-2,4,5-trideoxypentonyl-Leu-(3-dimethylamino)benzylamide N-methylammonium trifluoroacetate) with a purity of ≥95% by HPLC . The compound is supplied as a white to off-white powder and is recommended for storage at −20°C to maintain stability . The defined chemical structure and high purity are essential for reproducible biological activity, as impurities or degradation products can lead to off-target effects or reduced potency. While other BRS-3 ligands such as MK-5046 and peptide #1 are also available with defined purity specifications, the peptide nature of Bantag-1 necessitates careful handling and storage, which is standardized across reputable vendors to ensure lot-to-lot consistency .

BRS-3 Chemical Purity Procurement Quality Control

Optimal Application Scenarios for Bantag-1 Based on Verified Differentiation Evidence


Direct Radioligand Binding Assays for Quantification of BRS-3 Receptor Density

Bantag-1's high affinity (1.3 nM), >10,000-fold selectivity, and successful radiolabeling to high specific activity (2200 Ci/mmol) make it the ligand of choice for direct radioligand binding studies to quantify BRS-3 receptor expression in tissues and cell lines co-expressing other bombesin receptors [1]. This application eliminates the need for indirect subtraction assays using non-selective pan-ligands, providing more accurate and reliable receptor density measurements.

Pharmacological Dissection of BRS-3-Specific Signaling Pathways

In cellular models where multiple bombesin receptor subtypes are present (e.g., lung cancer cells, pancreatic islets, CNS tissues), Bantag-1's exceptional selectivity ensures that any observed effects on phospholipase C, MAPK, or other signaling cascades are specifically due to BRS-3 antagonism [2]. This is critical for elucidating the unique signaling repertoire of BRS-3 and for validating target engagement in drug discovery programs.

In Vivo Metabolic Studies Modeling BRS-3 Loss-of-Function

Bantag-1's ability to increase food intake and induce obesity in mice, mirroring the phenotype of BRS-3 knockout animals, positions it as a key pharmacological tool for investigating the role of BRS-3 in energy homeostasis, glucose metabolism, and the development of metabolic syndrome [3]. It enables reversible, dose-dependent modulation of BRS-3 activity in vivo, facilitating studies that complement genetic knockout models.

Structure-Activity Relationship (SAR) and Molecular Modeling Studies

The detailed molecular mapping of Bantag-1's interaction with BRS-3, including the identification of critical residues His107 in EC1 and Arg127 in TM3, provides a robust framework for structure-activity relationship studies and computational modeling of BRS-3-ligand interactions [4]. Bantag-1 serves as a reference antagonist for benchmarking the affinity and selectivity of novel BRS-3 ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bantag-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.